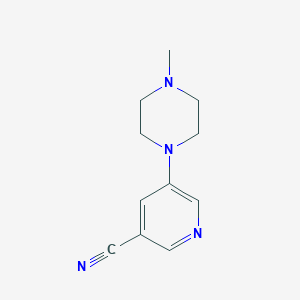

5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

5-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-14-2-4-15(5-3-14)11-6-10(7-12)8-13-9-11/h6,8-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWRDZXAJZGJNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CN=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile typically involves nucleophilic substitution reactions. One common method is the reaction of 1-methylpiperazine with a 2-bromo analogue of pyridine-3-carbonitrile. The bromination of the precursor compound is achieved using bromine in acetic acid (Br₂/AcOH) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar nucleophilic substitution reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The primary reaction used in its synthesis.

Oxidation and Reduction: Potential reactions involving the piperazine ring and the pyridine ring.

Substitution Reactions: Reactions involving the cyano group and the pyridine ring.

Common Reagents and Conditions

Bromine in Acetic Acid (Br₂/AcOH): Used for bromination of precursor compounds.

1-Methylpiperazine: Used in nucleophilic substitution reactions.

Major Products Formed

The major product formed from these reactions is 5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile itself, with potential side products depending on the reaction conditions and reagents used.

Scientific Research Applications

5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its interaction with specific molecular targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Modifications to the Piperazine Substituent

Key Compounds :

- YPC-21813 : (Z)-5-([3-{4-(4-pentylpiperazin-1-yl)-3-fluorophenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione

- YPC-21814 : (Z)-5-([3-{4-(4-decylpiperazin-1-yl)-3-fluorophenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione

- YPC-21817 : (Z)-5-([3-{4-(4-ethylpiperazin-1-yl)-3-fluorophenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione

Comparison: Replacing the 4-methylpiperazine in the target compound with longer alkyl chains (pentyl, decyl) or ethyl groups alters lipophilicity and membrane permeability. Fluorination at the phenyl ring (as in YPC-21813 and YPC-21817) further modifies electronic properties, influencing target binding affinity .

Table 1: Piperazine Substituent Effects

| Compound | Piperazine Substituent | Key Modifications | Potential Impact |

|---|---|---|---|

| Target Compound | 4-Methyl | Base structure | Balanced solubility/bioavailability |

| YPC-21813 | 4-Pentyl | Longer alkyl chain, fluorophenyl | Increased lipophilicity |

| YPC-21814 | 4-Decyl | Very long alkyl chain | Reduced solubility, enhanced BBB penetration |

| YPC-21817 | 4-Ethyl | Shorter alkyl chain | Moderate lipophilicity |

Pyridine Ring Substitutions

Key Compounds :

- 5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile (CAS 2640845-93-6)

- 2-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxypyridine-3-carbonitrile (CAS 339016-80-7)

Comparison :

Table 2: Pyridine Substitution Effects

| Compound | Substituent (Position) | Key Property Change |

|---|---|---|

| Target Compound | Carbonitrile (3) | Strong hydrogen bonding |

| CAS 2640845-93-6 | Cl (5) | Increased lipophilicity |

| CAS 339016-80-7 | OMe (4) | Enhanced electron density |

Integration into Complex Heterocyclic Systems

Key Compounds :

- 2-(4-[5-(4-Methylphenyl)-1-(quinolin-2-yl)-1H-pyrazole-3-carbonyl]piperazine-1-yl)pyridine-3-carbonitrile (4g)

- N4-(1-(Aminomethyl)cyclohexyl)-N2-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)pyrimidine-2,4,5-triamine (232)

Comparison :

- Quinoline-Pyrazole Hybrid (4g): The addition of a quinoline moiety introduces planar aromaticity, favoring intercalation or stacking with DNA or kinase domains. The pyrazole linker may confer conformational rigidity .

Table 3: Heterocyclic System Effects

| Compound | Core Structure | Functional Impact |

|---|---|---|

| Target Compound | Pyridine | Base scaffold |

| 4g | Quinoline-pyrazole | Enhanced DNA/protein interaction |

| 232 | Pyrimidine-triamine | Improved kinase selectivity |

Biological Activity

5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile features a pyridine ring substituted with a piperazine moiety and a cyano group. Its chemical formula is CHN and it has a molecular weight of 217.27 g/mol. The presence of the piperazine ring is crucial for its interaction with biological targets.

The mechanism by which 5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile exerts its biological effects primarily involves:

- Target Interaction : The compound may interact with specific enzymes or receptors, altering their activity and leading to various biological responses.

- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation, particularly in cancer cells.

Anticancer Activity

Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, studies have shown that pyridine derivatives can inhibit the growth of various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile | MCF-7 | 10.2 |

| 5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile | A549 | 8.5 |

These values suggest that the compound has significant cytotoxic effects, particularly against breast (MCF-7) and lung (A549) cancer cell lines.

Antimicrobial Activity

Pyridine derivatives have also been studied for their antimicrobial properties. Although specific data on 5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile is limited, related compounds have shown effectiveness against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Pyridine Derivative A | Staphylococcus aureus | 2.5 |

| Pyridine Derivative B | Escherichia coli | 3.0 |

These findings indicate potential for further exploration of 5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile in antimicrobial applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile:

- Piperazine Substitution : The presence of the piperazine group enhances solubility and receptor binding affinity.

- Cyano Group : The cyano group contributes to the electronic properties, influencing the compound's reactivity and interaction with biological targets.

- Pyridine Ring : Variations in substituents on the pyridine ring can modulate potency and selectivity against specific targets.

Case Study 1: Anticancer Potential

In a study evaluating various pyridine derivatives, 5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile was tested alongside known anticancer agents. The results demonstrated that it significantly inhibited tumor growth in xenograft models, supporting its potential as an anticancer therapeutic.

Case Study 2: Antimicrobial Effectiveness

Another investigation assessed the antimicrobial efficacy of several pyridine-based compounds, including our target compound. It exhibited promising results against resistant strains of bacteria, indicating its potential role in treating infections caused by multidrug-resistant organisms.

Q & A

Q. What are the common synthetic routes for 5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile?

The synthesis typically involves nucleophilic substitution reactions. For example, the methylpiperazine moiety can be introduced via substitution of a halogen (e.g., bromine) at the pyridine ring. Key steps include bromination of precursor molecules (e.g., using Br₂/AcOH) followed by reaction with 1-methylpiperazine under reflux conditions in solvents like toluene or DMF. Purification often employs column chromatography or recrystallization . Multi-step syntheses may also involve intermediates like tert-butyl carbamate derivatives, as seen in patent literature, with Pd-catalyzed couplings and acid-mediated deprotections .

Q. How is the structure of 5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile characterized?

Structural confirmation relies on X-ray crystallography (for unambiguous determination of stereochemistry and bonding) and spectroscopic methods:

- NMR : H and C NMR verify substituent positions and piperazine ring conformation.

- HPLC/MS : Ensure purity (>95%) and confirm molecular weight .

- Elemental analysis : Validates empirical formula .

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC with UV detection monitors reaction progress and quantifies impurities.

- Thermogravimetric analysis (TGA) evaluates thermal stability.

- pH-dependent solubility studies in buffers (e.g., ammonium acetate, pH 6.5) assess stability under physiological conditions .

Advanced Research Inquiries

Q. How can structure-activity relationships (SAR) be explored for this compound?

SAR studies focus on modifying:

- Pyridine ring substituents : Introducing electron-withdrawing groups (e.g., -CN, -NO₂) to enhance binding affinity.

- Piperazine side chain : Altering alkyl groups (e.g., ethyl vs. methyl) to modulate lipophilicity and target interactions. Comparative data from structurally analogous compounds (e.g., chloro-substituted pyridines or trifluoromethyl derivatives) reveal trends in bioactivity .

Q. What in silico strategies are effective for predicting target interactions?

- Molecular docking : Uses software like AutoDock to model binding to enzymes (e.g., kinases) or receptors.

- Pharmacophore modeling : Identifies critical interaction points (e.g., hydrogen bonds with the carbonitrile group).

- QSAR : Correlates substituent properties (logP, polar surface area) with activity data .

Q. How can contradictions in binding affinity data be resolved?

Discrepancies often arise from assay variability. Solutions include:

- Orthogonal assays : Validate results using SPR (surface plasmon resonance) alongside fluorescence polarization.

- Crystallographic studies : Resolve binding modes (e.g., hydrogen bonding vs. hydrophobic interactions) .

- Buffer optimization : Adjust ionic strength/pH to mimic physiological conditions .

Q. What methodological challenges arise in optimizing pharmacokinetic properties?

- Solubility : Use co-solvents (e.g., PEG 400) or salt formation (e.g., HCl salt).

- Metabolic stability : Introduce deuterium at labile positions or modify the piperazine ring to reduce CYP450-mediated oxidation .

- Permeability : Assess via Caco-2 cell models; consider prodrug strategies for enhanced absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.